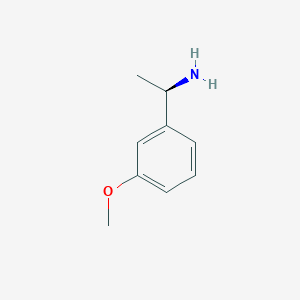

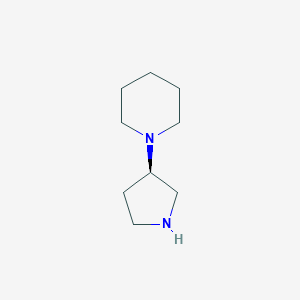

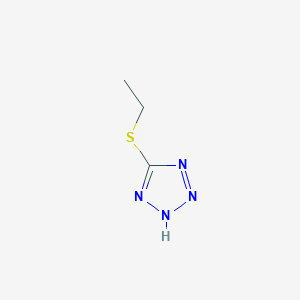

(R)-1-(pyrrolidin-3-yl)piperidine

説明

(R)-1-(Pyrrolidin-3-yl)piperidine (RPP) is an organic compound that has been used in various scientific and medical applications. RPP has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

科学的研究の応用

Synthesis Techniques

A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry, was proposed to overcome the limitations of previous complex multi-stage synthesis processes. This innovative approach is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be efficiently prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler route for large-scale production (Smaliy et al., 2011).

Antimicrobial and Larvicidal Activities

Research into 2-hydroxypyrrolidine/piperidine derivatives revealed a series of compounds synthesized for evaluating their antimicrobial activity against various bacterial strains and their larvicidal effects. Notably, specific derivatives demonstrated significant antibacterial properties and larvicidal activity, highlighting the potential of these compounds in addressing microbial resistance and controlling mosquito populations (Suresh et al., 2016).

Anticancer Potential

A study on the synthesis and evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents also uncovered their potential anticancer activities. These findings suggest a promising avenue for the development of new therapeutic agents targeting various cancer types (Kulig et al., 2010).

Antifungal and Antibacterial Derivatives

The synthesis of a pyrrolidine derivative of a carvotacetone and selected monoterpenes was explored for anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties. This study highlights the antimicrobial potential of these derivatives, further contributing to the search for effective treatments against resistant bacterial strains and fungal infections (Masila et al., 2020).

Corrosion Inhibition on Iron

Piperidine derivatives were evaluated for their efficacy as corrosion inhibitors on iron, employing quantum chemical calculations and molecular dynamics simulations. These studies contribute to the understanding of how such compounds can be utilized to protect metal surfaces from corrosion, indicating their applicability in industrial settings (Kaya et al., 2016).

Safety and Hazards

特性

IUPAC Name |

1-[(3R)-pyrrolidin-3-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428355 | |

| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913812-09-6 | |

| Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)